Cas no 1956335-47-9 (Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate)

Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate
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- インチ: 1S/C18H23N3O3/c1-14-19-16(12-20(14)2)18(23)8-10-21(11-9-18)17(22)24-13-15-6-4-3-5-7-15/h3-7,12,23H,8-11,13H2,1-2H3
- InChIKey: MIYVPSQHYONXES-UHFFFAOYSA-N
- ほほえんだ: OC1(C2=CN(C)C(C)=N2)CCN(C(=O)OCC2C=CC=CC=2)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 431
- トポロジー分子極性表面積: 67.6
- 疎水性パラメータ計算基準値(XlogP): 1.3
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A129008335-5g |
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate |
1956335-47-9 | 97% | 5g |
$1062.84 | 2023-09-02 | |
Chemenu | CM513528-1g |
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate |
1956335-47-9 | 97% | 1g |
$326 | 2023-01-02 |
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylateに関する追加情報
Introduction to Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate (CAS No. 1956335-47-9)
Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1956335-47-9, represents a novel molecular entity with a unique structural framework that combines elements of both piperidine and imidazole moieties. The presence of these heterocyclic rings imparts specific chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate features a benzyl group attached to a piperidine ring, which is further substituted with a 1,2-dimethyl-1H-imidazol-4-yl moiety. This arrangement creates a complex three-dimensional conformation that can influence its interactions with biological targets. The hydroxyl group at the 4-position of the piperidine ring adds another layer of functional diversity, potentially enabling various chemical modifications and bioactivities.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Piperidine and imidazole derivatives are particularly well-studied for their roles in modulating biological pathways associated with neurological disorders, cardiovascular diseases, and cancer. The compound Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate is no exception and has been the subject of several preliminary studies aimed at elucidating its potential therapeutic applications.
One of the most compelling aspects of this compound is its potential as a scaffold for developing new drugs. The combination of the piperidine and imidazole rings provides multiple sites for interaction with biological targets, including enzymes and receptors. This structural feature suggests that Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate could exhibit a wide range of bioactivities. For instance, it may interfere with key enzymatic pathways involved in disease progression or modulate receptor signaling to produce therapeutic effects.
Recent research has highlighted the importance of molecular diversity in drug discovery programs. Compounds like Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate contribute to this diversity by introducing novel structural motifs that may not be present in existing drug candidates. This can be particularly valuable in addressing complex diseases that require multifaceted approaches for effective treatment. The unique structural features of this compound make it an attractive candidate for further investigation.
The synthesis of Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yl)-4-hydroxypiperidine-1-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques allows for the introduction of specific functional groups while maintaining structural integrity. This underscores the importance of skilled chemists in developing such complex molecules for pharmaceutical applications.
In addition to its synthetic challenges, the biological evaluation of Benzyl 4-(1,2-dimethyl-1H-imidazol-4-yll)-4-hydroxypiperidine-l-carboxy]late presents another layer of complexity. Initial studies have focused on assessing its cytotoxicity and pharmacokinetic properties to determine its feasibility as a drug candidate. These studies often involve in vitro assays to evaluate cell-based responses and in vivo models to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
The potential applications of this compound are broad and span multiple therapeutic areas. For example, its structural features may make it suitable for inhibiting kinases or other enzymes involved in cancer progression. Additionally, it could have applications in treating neurological disorders by modulating neurotransmitter release or receptor activity. The hydroxyl group at the piperidine ring provides a handle for further derivatization, allowing researchers to fine-tune its bioactivity.
The role of computational chemistry in the development of new drugs cannot be overstated. Molecular modeling techniques have become indispensable tools for predicting the interactions between compounds like Benzyl 4-(l ,2-dimethyl-l H -imidazol -\i -y l ) -\i -hydroxypiperidine-l -carbonyl ate and biological targets. These predictions can guide experimental efforts by identifying promising leads and optimizing their structures for improved efficacy.
In conclusion, Benzyl 4-(l ,2-dimethyl-l H -imidazol -\i -y l ) -\i -hydroxypiperidine-l -carbonyl ate (CAS No. \i \i \i \i \i \i \i \i \i \i ) represents a fascinating molecule with significant potential in pharmaceutical research . Its unique structural features , combined with preliminary evidence of bioactivity , make it an exciting candidate for further exploration . As research continues , we can expect more insights into its therapeutic applications and mechanisms of action . The continued development of such compounds will contribute to the growing arsenal of treatments available for various diseases .
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